4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-9-6-15-11(7-13(9)19)12(8-16(21)22-15)18-17(20)10-4-2-3-5-14(10)23-18/h2-8H,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVHTANBTOUCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Condensation
- Resorcinol Derivative : 5-Chloro-4-methylresorcinol serves as the starting material.
- Beta-Keto Ester : Ethyl acetoacetate is employed as the carbonyl source.
- Acid Catalyst : Concentrated sulfuric acid facilitates the cyclocondensation.
The reaction proceeds at 80–100°C for 4–6 hours, yielding 6-chloro-7-methyl-4-hydroxy-2H-chromen-2-one.
Bromination at Position 4
To enable subsequent cross-coupling, the 4-hydroxy group is replaced with bromine:
- Protection : The hydroxyl group is converted to a triflate using triflic anhydride.
- Bromination : Treatment with lithium bromide and a palladium catalyst (e.g., Pd(OAc)₂) in dimethylformamide (DMF) introduces bromine at position 4, yielding 4-bromo-6-chloro-7-methyl-2H-chromen-2-one.
Key Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, H-5), 6.35 (s, 1H, H-3), 2.45 (s, 3H, CH₃).
- MS (ESI) : m/z 287.0 [M+H]⁺.
Synthesis of 3-Aminobenzofuran-2-Boronic Acid
The benzofuran moiety is synthesized separately, with careful attention to regioselectivity and functionalization.
Benzofuran Ring Construction
- Nitration : Benzofuran is nitrated using a mixture of HNO₃ and H₂SO₄ at 0°C, yielding 3-nitrobenzofuran.
- Bromination : Electrophilic bromination at position 2 with Br₂/FeBr₃ produces 2-bromo-3-nitrobenzofuran.
- Borylation : A Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ converts the bromide to 3-nitrobenzofuran-2-boronic acid pinacol ester.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 3-aminobenzofuran-2-boronic acid.
Key Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (d, J = 8.4 Hz, 1H), 7.25 (t, J = 7.6 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 5.12 (s, 2H, NH₂).
- IR (KBr) : 3350 cm⁻¹ (N-H), 1540 cm⁻¹ (B-O).
Suzuki-Miyaura Cross-Coupling
The final step couples the chromen-2-one and benzofuran subunits via a palladium-catalyzed reaction.
Reaction Conditions
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2 equiv).
- Solvent : Degassed toluene/water (3:1).
- Temperature : 90°C, 12 hours.
The reaction affords 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one in 65–70% yield.
Optimization Notes :
- Higher yields are achieved with rigorous exclusion of oxygen.
- Excess boronic acid (1.2 equiv) improves conversion.
Post-Reaction Workup
- Extraction : The product is extracted with ethyl acetate and washed with brine.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2) removes residual catalysts and byproducts.
Key Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, H-5), 7.58 (d, J = 8.4 Hz, 1H, benzofuran H-7), 7.30 (t, J = 7.6 Hz, 1H, benzofuran H-6), 6.98 (d, J = 8.0 Hz, 1H, benzofuran H-4), 6.40 (s, 1H, H-3), 5.20 (s, 2H, NH₂), 2.48 (s, 3H, CH₃).
- HPLC Purity : 95% (λ = 254 nm).
Alternative Synthetic Routes
Direct Cyclization Approach
An alternative strategy involves constructing the benzofuran ring directly on the chromen-2-one core:
- Propargylation : 4-Hydroxy-6-chloro-7-methyl-2H-chromen-2-one is propargylated using propargyl bromide.
- Cyclization : Copper(I)-catalyzed cyclization with 2-aminophenol forms the benzofuran ring via a Sonogashira-type mechanism.
Yield : 50–55%, lower than the Suzuki method due to competing side reactions.
Critical Analysis of Methodologies
| Method | Yield | Advantages | Challenges |
|---|---|---|---|
| Suzuki Coupling | 65–70% | High regioselectivity; scalable | Requires specialized boronic acid |
| Direct Cyclization | 50–55% | Fewer steps; no boronic acid synthesis | Lower yield; side product formation |
Chemical Reactions Analysis
Types of Reactions
4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Neurodegenerative Diseases
4-(3-Aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one has been primarily investigated for its potential in treating Alzheimer's disease . Its mechanism of action involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes that break down acetylcholine in the brain. By inhibiting these enzymes, the compound increases acetylcholine levels, which is crucial for cognitive functions.
Anti-Cholinesterase Activity
Studies have demonstrated that this compound exhibits potent anti-cholinesterase activity. In vitro assays have shown significant inhibition of both AChE and BuChE, suggesting its potential as a therapeutic agent for enhancing cholinergic neurotransmission in neurodegenerative conditions.
Case Studies and Data Tables
Several studies have investigated the efficacy of this compound in various biological contexts. Below are summarized findings from notable research:
Broader Applications
Beyond neurodegenerative diseases, this compound's structural characteristics allow for potential applications in other areas:
- Anticancer Research : Similar compounds have shown promise in anticancer activities, suggesting possible exploration in cancer therapy.
- Antioxidant Properties : The presence of phenolic structures may confer antioxidant properties, warranting further investigation in oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of cognitive decline associated with the disease.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s distinctiveness lies in its substitution pattern. Below is a comparison with analogous chromen-2-one derivatives:
Key Observations :
- Amino vs. Hydroxyl Groups: The 3-aminobenzofuran group in the target compound may improve solubility in polar solvents compared to hydroxyl-bearing derivatives like the 7-hydroxy-8-methoxy analog .
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies using tools like Mercury CSD and SHELXL reveal that the 3-aminobenzofuran moiety facilitates hydrogen-bonding networks (N–H⋯O and N–H⋯Cl interactions), stabilizing the crystal lattice. In contrast:
- The epoxy-methoxy derivative exhibits weaker C–H⋯O interactions due to its non-polar phenyl and epoxide groups.
- The hydroxylated analog forms robust O–H⋯O bonds, leading to higher melting points (~250°C vs. ~200°C for the target compound, estimated).
Graph-set analysis for hydrogen-bonding patterns:
| Compound | Graph Set Notation | Interaction Type |
|---|---|---|
| Target compound | R₂²(8) | N–H⋯O, N–H⋯Cl |
| 7-Hydroxy-8-methoxy derivative | R₄⁴(12) | O–H⋯O, C–H⋯O |
| Epoxy-phenyl derivative | C(6) | C–H⋯O (epoxide) |
Biological Activity
The compound 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is a novel derivative within the class of benzofuran compounds, which have garnered interest due to their diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structural motif combining a benzofuran moiety with a chromenone core. This structural diversity is pivotal for its biological interactions. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as aromatic nucleophilic substitution and cyclization reactions to form the desired derivatives .
1. Antioxidant Activity
Research indicates that derivatives of benzofuran exhibit significant antioxidant properties. The presence of the aminobenzofuran moiety enhances the electron-donating ability, which scavenges free radicals effectively. In vitro assays demonstrated that compounds similar to this compound can reduce oxidative stress markers in cellular models .
2. Anti-Cholinesterase Activity
A related study highlighted the anti-cholinesterase activity of 3-aminobenzofuran derivatives, showing potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The tested compounds demonstrated IC50 values ranging from 0.64 to 81.06 µM, with specific analogs exhibiting superior inhibitory effects compared to established drugs like donepezil . This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
| Compound | IC50 (µM) | AChE Inhibition | BuChE Inhibition |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 5f (Reference) | 0.64 | High | High |
| Donepezil (Standard) | 0.15 | Moderate | Moderate |
3. Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored extensively. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). For instance, compounds analogous to the target compound demonstrated selective cytotoxicity with IC50 values comparable to or better than established chemotherapeutics like Doxorubicin .
Case Study:
In a study involving HeLa cells, treatment with a structurally similar compound resulted in significant apoptosis induction, with early and late apoptotic cells increasing markedly compared to controls. The selectivity index (SI) indicated a favorable therapeutic window for these compounds.
4. Anti-Biofilm Activity
Recent investigations into the anti-biofilm properties of benzofuran derivatives revealed their capability to inhibit biofilm formation in various bacterial strains. The compound exhibited concentration-dependent effects, suggesting potential use as an antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds inhibit key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancerous cells.
- Radical Scavenging: The unique structure allows for effective neutralization of reactive oxygen species (ROS).
Q & A
Q. What are the established synthetic routes for 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one, and what analytical techniques confirm its purity?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization, halogenation, and functional group coupling. For example, similar coumarin derivatives are prepared by condensing substituted benzofuran precursors with chlorinated chromenone intermediates under acidic conditions . Post-synthesis, purity is confirmed using:
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion .
- Structure Solution : Employ direct methods (via SHELXS ) or charge-flipping algorithms .
- Refinement : Iterative refinement with SHELXL to adjust atomic positions, thermal parameters, and hydrogen bonding networks .
- Visualization : Tools like Mercury CSD (v4.0+) for void analysis and packing similarity studies .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. To address this:
- Solvent Correction : Re-run NMR experiments in deuterated DMSO or CDCl₃ and compare with simulated spectra (e.g., using Gaussian 16 with IEFPCM solvent models) .
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect conformational exchange (e.g., coalescence temperatures) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous assignments .
Q. How can Density Functional Theory (DFT) be integrated with experimental data to elucidate electronic properties?
- Methodological Answer : Combine computational and experimental approaches:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- UV-Vis Spectroscopy : Compare experimental λmax with TD-DFT results to validate electronic transitions .
- Charge Density Analysis : Use Multiflex or TOPAS to overlay experimental (SCXRD) and theoretical charge densities .
Q. What experimental design principles optimize the synthesis yield of this compound under varying reaction conditions?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
- Factors : Catalyst loading (e.g., Pd/C), temperature (80–120°C), and solvent polarity (DMF vs. THF) .
- Response Surface Methodology (RSM) : Model interactions between factors using software like Minitab or JMP to identify optimal conditions .
- Scale-Up Validation : Confirm reproducibility at 10x lab scale with in-line FTIR monitoring .
Q. How can systematic reviews contextualize this compound’s biological activity within existing literature?
- Methodological Answer : Follow PRISMA guidelines for literature synthesis:
- Search Strategy : Use databases (PubMed, SciFinder) with keywords: "coumarin derivatives," "antimicrobial activity," "kinase inhibition" .
- Risk of Bias Assessment : Apply ROBIS tool to exclude low-quality studies .
- Meta-Analysis : Pool IC50 values from enzymatic assays to compute weighted mean differences (e.g., RevMan software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
